N-{[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}-L-methionine
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Overview
Description
2-{2-[2-(3,4-DIMETHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID is a complex organic compound featuring a thiazole ring, a dimethoxyphenyl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[2-(3,4-DIMETHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-{2-[2-(3,4-DIMETHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
2-{2-[2-(3,4-DIMETHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-[2-(3,4-DIMETHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid
- 3-(4-Methoxyphenyl)propionic acid
- 3,4-Dimethoxyphenylacetic acid
Uniqueness
2-{2-[2-(3,4-DIMETHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C18H22N2O5S2 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
(2S)-2-[[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C18H22N2O5S2/c1-24-14-5-4-11(8-15(14)25-2)17-19-12(10-27-17)9-16(21)20-13(18(22)23)6-7-26-3/h4-5,8,10,13H,6-7,9H2,1-3H3,(H,20,21)(H,22,23)/t13-/m0/s1 |
InChI Key |
MBZFYRPRTITXAB-ZDUSSCGKSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NC(=CS2)CC(=O)N[C@@H](CCSC)C(=O)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CS2)CC(=O)NC(CCSC)C(=O)O)OC |
Origin of Product |
United States |
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